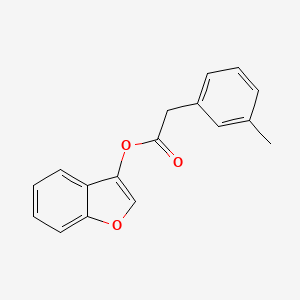

Benzofuran-3-yl 2-(m-tolyl)acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H14O3 |

|---|---|

Molecular Weight |

266.29 g/mol |

IUPAC Name |

1-benzofuran-3-yl 2-(3-methylphenyl)acetate |

InChI |

InChI=1S/C17H14O3/c1-12-5-4-6-13(9-12)10-17(18)20-16-11-19-15-8-3-2-7-14(15)16/h2-9,11H,10H2,1H3 |

InChI Key |

QRHNLFQRXPOKOH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)OC2=COC3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Methodologies for Benzofuran 3 Yl 2 M Tolyl Acetate and Analogous Structural Frameworks

Direct Esterification Strategies for Benzofuran-3-yl Acetates

The formation of the ester linkage in Benzofuran-3-yl 2-(m-tolyl)acetate can be achieved through direct esterification methods, which typically involve the reaction of a benzofuran-3-ol derivative with a suitable carboxylic acid or its derivative.

Condensation Reactions with Carboxylic Acids and Alcohols

The direct condensation of a carboxylic acid with an alcohol to form an ester is a fundamental transformation in organic synthesis. In the context of Benzofuran-3-yl 2-(m-tolyl)acetate, this would involve the reaction of benzofuran-3-ol with 2-(m-tolyl)acetic acid. Such reactions are often catalyzed by acids. A general approach for the synthesis of 2-arylbenzofuran-3-carboxylic acids involves the hydrolysis of the corresponding ethyl esters. acs.org For instance, ethyl benzofuran-3-carboxylates can be hydrolyzed using sodium hydroxide (B78521) in a mixture of tetrahydrofuran, methanol, and water at elevated temperatures to yield the corresponding carboxylic acids. acs.org

Improved experimental conditions for the synthesis of 3-phenyl-1-benzofuran-2-carboxylic acids have been developed, involving a one-pot condensation-cyclization of 2-hydroxybenzophenones. clockss.org This approach provides high yields and a straightforward route to these compounds. clockss.org The synthesis of 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid derivatives has been achieved through a one-pot reaction of ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate with substituted salicylaldehydes, which proceeds via in situ Williamson ether formation followed by ester hydrolysis and intramolecular cyclization. beilstein-journals.org

Coupling of Benzofuran-3-yl Alcohol Derivatives with Carboxylic Acid Derivatives

An alternative to direct condensation is the coupling of a benzofuran-3-ol with a more reactive carboxylic acid derivative, such as an acid chloride or anhydride. This method can often proceed under milder conditions and may not require a strong acid catalyst. For example, the in situ conversion of carboxylic acid derivatives to acid chlorides using reagents like phosphorus pentachloride, followed by the addition of an amine, has been used to form amide bonds, a reaction analogous to ester formation. latrobe.edu.au

Catalytic Approaches to Benzofuran (B130515) Synthesis and Derivatization

Catalytic methods, particularly those employing transition metals like palladium, have become powerful tools for the synthesis and functionalization of the benzofuran ring system. These approaches offer high efficiency, selectivity, and functional group tolerance.

Palladium-Catalyzed Cyclization and Coupling Reactions

Palladium catalysis is widely utilized in the construction of the benzofuran core and for subsequent modifications. acs.org These reactions often involve the formation of carbon-carbon and carbon-heteroatom bonds through various coupling and cyclization strategies. acs.orgrsc.org

The Sonogashira cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper co-catalyst. acs.orgrsc.org This reaction has been effectively applied to the synthesis of benzofurans. organic-chemistry.orgthieme-connect.comorganic-chemistry.org A one-pot synthesis of various benzofurans can be achieved via Sonogashira cross-coupling reactions catalyzed by palladium nanoparticles under ambient conditions. organic-chemistry.orgthieme-connect.com This domino approach demonstrates good recyclability of the catalyst. organic-chemistry.orgthieme-connect.com

An efficient one-pot method for the synthesis of 2,3-disubstituted benzo[b]furans from commercially available 2-iodophenols, terminal acetylenes, and aryl iodides has been developed using Sonogashira reaction conditions. nih.gov The process involves an initial Sonogashira coupling of the 2-iodophenol (B132878) with the terminal alkyne, followed by cyclization with the aryl iodide. nih.gov The use of microwave irradiation can significantly shorten reaction times and minimize byproducts. nih.gov

| Reactants | Catalyst System | Conditions | Product | Yield | Reference |

| 2-Iodophenols, Terminal Alkynes, Aryl Iodides | Pd catalyst, CuI | Microwave irradiation | 2,3-Disubstituted Benzofurans | Good to Excellent | nih.gov |

| 2-Iodophenols, Terminal Alkynes | Palladium nanoparticles, PPh₃ | 60°C | Substituted Benzofurans | - | organic-chemistry.org |

| 2-Halophenols, Aryl Halides | Multicatalytic one-pot | Mild conditions | 2-Arylbenzofurans | Good | acs.org |

This table summarizes palladium-catalyzed Sonogashira reactions for benzofuran synthesis.

A novel palladium-catalyzed hydrofuranization of unactivated alkenes with α-alkynyl arylols has been reported for the synthesis of C3-alkylated benzofurans. rsc.orgresearchgate.netrsc.org This chelation-controlled process utilizes an 8-aminoquinoline (B160924) (AQ) amide as a bidentate directing group to facilitate the reaction under mild conditions and with high atom economy. rsc.orgrsc.org This method provides a regioselective route to a variety of structurally diverse benzofuran derivatives. rsc.org

| Reactants | Catalyst System | Directing Group | Conditions | Product | Yield | Reference |

| α-Alkynyl Arylols, Unactivated Olefins | Pd(OAc)₂ | 8-Aminoquinoline (AQ) amide | Mild | C₃-Alkylated Benzofurans | Good | rsc.orgrsc.org |

This table highlights the palladium-catalyzed hydrofuranization for the synthesis of C3-alkylated benzofurans.

Copper-Mediated Synthetic Transformations

Copper catalysis has proven to be a versatile tool in the synthesis of benzofurans, offering several pathways to this important heterocyclic core.

A significant advancement in benzofuran synthesis is the copper-mediated oxidative annulation of phenols and unactivated internal alkynes. rsc.orgrsc.org This method provides a direct, one-step/pot synthesis of benzofuran derivatives from readily available starting materials with high efficiency. rsc.orgrsc.org Mechanistic studies suggest that the reaction likely proceeds through a reversible electrophilic carbocupration of the phenol (B47542), followed by alkyne insertion and subsequent cyclization to yield the benzofuran product. rsc.orgrsc.org

Another effective copper-catalyzed approach involves the hydration and annulation of 2-fluorophenylacetylene derivatives. beilstein-journals.org This method utilizes a copper-promoted hydration of the C-F bond, which is followed by an intramolecular annulation to form the benzofuran ring. This strategy is notable for its ability to generate structurally significant 2,2'-bisbenzofuran scaffolds in good yields. beilstein-journals.org

Furthermore, a one-pot, three-component synthesis of indole-benzofuran bis-heterocycles has been developed via copper-catalyzed tandem annulation. nih.govacs.org This process involves the reaction of terminal alkynes, salicylaldehydes, and indoles, proceeding through a sequential pathway of A3 coupling, 1,4-conjugate addition, and 5-exo-dig cyclization. nih.gov

The use of copper acetylides is a well-established and widely used method for the synthesis of 2-substituted benzofurans. jocpr.comelsevier.es This approach typically involves the coupling of a copper(I) acetylide with an o-halophenol. elsevier.es While effective, this method often requires the independent preparation of the copper acetylide and is traditionally carried out in high-boiling solvents like pyridine (B92270) or N,N-dimethylformamide. elsevier.es

A modification of this procedure involves the in-situ generation of the copper acetylide. For instance, the Sonogashira coupling of terminal alkynes with o-iodophenols, co-catalyzed by palladium and copper iodide, proceeds through a copper acetylide intermediate to form the benzofuran ring. nih.govrsc.org This tandem Sonogashira coupling-cyclization methodology is a cost-effective and versatile alternative to traditional methods. researchgate.net

The reaction of salicylaldehyde-derived Schiff bases with substituted alkenes in the presence of a copper catalyst also proceeds via a copper acetylide intermediate. nih.govacs.org The proposed mechanism involves the formation of an iminium ion, which is then attacked by the copper acetylide, leading to the benzofuran derivative after intramolecular cyclization and isomerization. nih.govacs.org

| Reactants | Catalyst System | Key Features |

| Phenols and unactivated internal alkynes | Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) | Direct one-step/pot synthesis, high efficiency. rsc.orgrsc.org |

| 2-Fluorophenylacetylene derivatives | Copper(I) iodide (CuI) with a base | Hydration of C-F bond followed by intramolecular annulation. beilstein-journals.org |

| Terminal alkynes, salicylaldehydes, and indoles | Copper catalyst | One-pot, three-component synthesis of indole-benzofuran bis-heterocycles. nih.govacs.org |

| o-Halophenols and copper(I) acetylides | None (direct coupling) | Traditional method, requires pre-formed acetylides. elsevier.es |

| o-Iodophenols and terminal alkynes | Palladium complex and Copper(I) iodide (CuI) | Tandem Sonogashira coupling-cyclization. nih.govrsc.org |

| Salicylaldehyde-derived Schiff bases and substituted alkenes | Copper chloride (CuCl) | Proceeds via an iminium ion and copper acetylide intermediate. nih.govacs.org |

Rhodium-Catalyzed Cycloaddition and Functionalization

Rhodium catalysis offers a powerful and flexible strategy for constructing fused benzofuran derivatives through [2+2+2] cycloaddition reactions. nih.govacs.org This method involves the reaction of phenol-linked 1,6-diynes with alkynes or nitriles, catalyzed by a cationic rhodium(I)/H₈-BINAP complex. nih.govacs.org The reactions proceed under mild conditions, providing a convenient route to complex benzofuran systems that might be difficult to access through other methods. acs.orgthieme-connect.com While this approach can sometimes lead to issues with regioselectivity, it offers a valuable tool for the synthesis of a diverse range of substituted benzofurans. thieme-connect.com The development of this methodology provides a significant advantage over older methods that often required harsh reaction conditions. acs.orgthieme-connect.com

| Reactants | Catalyst System | Key Features |

| Phenol-linked 1,6-diynes and alkynes/nitriles | Cationic rhodium(I)/H₈-BINAP complex | Flexible synthesis of fused benzofuran derivatives under mild conditions. nih.govacs.org |

| Alkynyl-ynamides and carbon disulfide | Rhodium catalyst | Synthesis of indolo-thiopyrane thiones. scirp.org |

Gold-Catalyzed Cascade Reactions for Furanized Architectures

Gold catalysis has emerged as a powerful tool for the synthesis of furan (B31954) and benzofuran derivatives through elegant cascade reactions. One notable example is the gold-catalyzed intermolecular cascade reaction of propargyl alcohols and alkynes. organic-chemistry.orgnih.gov This reaction, often co-catalyzed by copper, proceeds through a three-step sequence involving alcohol addition to the alkyne, a Saucy-Marbet rearrangement, and an allene-ketone cyclization to furnish di-, tri-, and tetrasubstituted furans. organic-chemistry.org

Another innovative approach is the gold(I)-catalyzed water-mediated carbene cascade reaction of propargyl diazoacetates. organic-chemistry.org This method provides multi-substituted furans in high yields under mild conditions. The reaction mechanism involves the formation of a gold-carbene intermediate, followed by a 6-endo-dig carbocyclization through an oxonium ylide intermediate. organic-chemistry.org

Gold catalysts also facilitate cascade reactions for the synthesis of more complex furan-containing structures. For instance, the gold(I)-catalyzed reaction of enynols with furans leads to the formation of arylated (Z)-enones or -enals through a domino Friedel-Crafts/furan-alkyne cyclization. nih.gov Similarly, gold-catalyzed cascade reactions of 4H-furo[3,2-b]indoles with propargyl esters yield 2-alkenylidene-3-oxoindolines. rsc.org This transformation proceeds via a gold-carbene species, which adds to the furoindole, followed by furan ring-opening. rsc.org

| Reactants | Catalyst System | Key Features |

| Propargyl alcohols and alkynes | Triazole-gold (TA-Au) and copper catalysts | One-pot, three-step cascade for substituted furans. organic-chemistry.orgnih.gov |

| Propargyl diazoacetates | Gold(I) catalyst with water | Water-mediated carbene cascade for multi-substituted furans. organic-chemistry.org |

| Enynols and furans | PPh₃AuNTf₂ | Domino Friedel-Crafts/furan-alkyne cyclization. nih.gov |

| 4H-Furo[3,2-b]indoles and propargyl esters | Cationic gold(I) catalyst | Cascade reaction involving a gold-carbene intermediate. rsc.org |

Multi-Component and One-Pot Reaction Strategies

Modern synthetic chemistry increasingly focuses on the development of efficient and environmentally friendly processes. Multi-component and one-pot reactions are at the forefront of this movement, allowing for the construction of complex molecules in a single operation, thereby reducing waste and saving time and resources.

Microwave irradiation has become a valuable tool in organic synthesis, often accelerating reaction rates and improving yields. In the context of benzofuran synthesis, microwave-assisted one-pot procedures have been developed to streamline the construction of these heterocyclic systems.

An efficient one-pot method for synthesizing 2,3-disubstituted benzo[b]furans utilizes Sonogashira reaction conditions with microwave irradiation. nih.gov This three-component reaction involves commercially available 2-iodophenols, terminal acetylenes, and aryl iodides. nih.gov The use of microwave heating significantly shortens reaction times and minimizes the formation of side products. nih.gov

Another notable microwave-assisted one-pot synthesis of functionalized benzofurans involves the reaction of phenacyl bromide and phenols under solvent-free conditions. tandfonline.com This tandem reaction, supported by a mineral reagent and an inorganic base, proceeds via O-alkylation, carbon-carbon coupling/cyclization, and dehydration/olefination to assemble three new bonds and one ring system in a single step. tandfonline.com

Furthermore, a one-pot, two-step procedure for the synthesis of hydroxyiminodihydrobenzofurans is facilitated by microwave irradiation in the presence of silica (B1680970) gel. scispace.com This method provides a mild and convenient route to these dihydrobenzofuran derivatives.

| Reactants | Key Features |

| 2-Iodophenols, terminal acetylenes, and aryl iodides | Three-component reaction under Sonogashira conditions; microwave irradiation shortens reaction times. nih.gov |

| Phenacyl bromide and phenols | Solvent-free tandem reaction; forms three new bonds and one ring in a single step. tandfonline.com |

| Substituted benzoates | Microwave-assisted synthesis of benzofuran-3(2H)-ones. researchgate.net |

| 2-Hydroxybenzonitriles and 2-bromoacetophenones | One-pot C-C and C-O bond formation for 3-amino-2-aroyl benzofuran derivatives. researchgate.net |

| Amines, 2'-hydroxyacetophenones, aldehydes, and benzonitriles | Microwave-assisted multicomponent protocol for substituted benzofuran-2-carboxamides. researchgate.net |

FeCl₃ or MeSO₃H-Promoted Multi-Component Reactions

The synthesis of functionalized benzofurans, including structures analogous to Benzofuran-3-yl 2-(m-tolyl)acetate, can be efficiently achieved through multi-component reactions (MCRs) catalyzed by either iron(III) chloride (FeCl₃) or methanesulfonic acid (MeSO₃H). rsc.orgrsc.org These reactions offer a streamlined approach to complex molecules from simple precursors in a single step.

One notable application involves the reaction of cyclic dicarbonyl compounds, arylglyoxal monohydrates, and phenols. rsc.org In a typical procedure using FeCl₃ (20 mol%) as a catalyst in 1,2-dichloroethane (B1671644) (DCE), the three components are refluxed for 0.5 to 1.0 hour. rsc.org This method has been successfully used to synthesize a variety of 3-substituted benzofuran derivatives. For instance, the reaction of 4-hydroxycoumarin (B602359), a substituted arylglyoxal, and a phenol derivative yields structurally complex furan analogues. rsc.org A similar strategy has been employed for the synthesis of 3-(5-chloro-2-(m-tolyl)benzofuran-3-yl)-4-hydroxy-2H-chromen-2-one. rsc.orgrsc.org

Alternatively, MeSO₃H can be used to promote these transformations. By refluxing 4-hydroxycoumarin and an arylglyoxal monohydrate with MeSO₃H in toluene, the desired furan analogues can be obtained. rsc.org The use of FeCl₃ is particularly noteworthy as it can act as both a Lewis acid to activate the substrates and as an oxidant to facilitate the final cyclization step. researchgate.netresearchgate.net An efficient synthesis of benzofurans has been reported through an FeCl₃-mediated intermolecular tandem reaction of anisole (B1667542) with glyoxal (B1671930) monohydrates. researchgate.net Furthermore, FeCl₃ mediates the intramolecular cyclization of electron-rich α-aryl ketones, forming the benzofuran ring through a direct oxidative aromatic C-O bond formation. researchgate.netmdpi.comacs.org

| Catalyst | Typical Reagents | Solvent | Conditions | Key Advantages |

|---|---|---|---|---|

| FeCl₃ | Cyclic dicarbonyl, Arylglyoxal monohydrate, Phenol | DCE | Reflux, 0.5-1.0 h | Acts as both Lewis acid and oxidant. researchgate.netresearchgate.net |

| MeSO₃H | 4-Hydroxycoumarin, Arylglyoxal monohydrate | Toluene | Reflux, 0.5-1.0 h | Strong Brønsted acid catalysis. |

Mechanistic Studies of Synthetic Pathways

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. The formation of the benzofuran scaffold can proceed through various intermediates and pathways depending on the chosen reagents and catalysts.

Radical Intermediates in Visible-Light-Mediated Carbonylation

Visible-light photoredox catalysis has emerged as a powerful tool for constructing carbonyl-containing compounds, including benzofuran derivatives, under mild conditions. mdpi.com These reactions often proceed via radical intermediates. Acyl radicals are key intermediates, which can be generated from the addition of alkyl or aryl radicals to carbon monoxide (CO) or from various acyl radical precursors. mdpi.comresearchgate.net

For example, the synthesis of acetate-functionalized 2,3-dihydrobenzofurans has been achieved through an iridium-catalyzed radical carbonylation process mediated by visible light. researchgate.netencyclopedia.pub The proposed mechanism for such transformations typically begins with the photoexcitation of a photocatalyst (e.g., an iridium or ruthenium complex) by visible light (such as blue LEDs). mdpi.com This excited photocatalyst can then engage in a single-electron transfer (SET) with a substrate, such as an alkenyl-tethered arenediazonium salt, to generate an aryl radical. mdpi.comresearchgate.net This aryl radical can undergo intramolecular cyclization onto a tethered alkene, forming a carbon-centered radical. This radical then reacts with CO to form a key acyl radical intermediate, which is subsequently trapped by an alcohol to yield the final ester product. researchgate.net These radical carbonylative strategies are advantageous as they are atom- and step-economical. researchgate.net

| Step | Description | Key Intermediate |

|---|---|---|

| 1. Photoexcitation | Visible light excites the photocatalyst (e.g., [Ir(dtbbpy)(ppy)₂]PF₆ or Ru(bpy)₃Cl₂). | Excited Photocatalyst (PC) |

| 2. Single Electron Transfer (SET) | PC reduces the substrate (e.g., arenediazonium salt) to generate a radical. | Aryl Radical |

| 3. Intramolecular Cyclization | The aryl radical attacks a tethered alkene (5-exo-dig cyclization). | Carbon-Centered Radical |

| 4. Carbonylation | The carbon-centered radical traps a molecule of carbon monoxide (CO). | Acyl Radical |

| 5. Quenching | The acyl radical is quenched by an alcohol. | Final Ester Product |

Iminium Ion Formation in Benzofuran Ring Construction

The formation of an iminium ion is a key mechanistic step in several benzofuran synthesis protocols. nih.govacs.org This intermediate often forms from the condensation of a salicylaldehyde (B1680747) derivative with a secondary amine. The resulting electrophilic iminium ion is then susceptible to nucleophilic attack, initiating the ring-forming cascade.

In one reported pathway, an iminium ion is formed from salicylaldehyde and a secondary amine. acs.org This is followed by an attack from a copper acetylide species. The resulting intermediate then undergoes intramolecular cyclization and isomerization to afford the benzofuran derivative. nih.govacs.org This method has been shown to produce good to excellent yields, particularly when using electron-donating groups on the salicylaldehyde precursor. acs.org Another approach involves the addition of an isocyanide to an iminium ion intermediate generated from an electron-poor salicylaldehyde and a secondary amine in the presence of silica gel. mdpi.com A proposed mechanism for the synthesis of benzofuran-fused nitrogen heterocycles also involves the formation of an activated iminium intermediate, which is then attacked by an electron-rich alkyne. rsc.org

Role of Transition Metal Intermediates in Catalytic Cycles

Transition metals play a pivotal role in catalyzing the synthesis of the benzofuran nucleus. nih.govacs.org Catalytic cycles involving various transition metals like copper (Cu), palladium (Pd), nickel (Ni), and rhodium (Rh) often proceed through the formation of distinct metal-containing intermediates. acs.org

Copper-Based Catalysis: Copper catalysts are used in reactions like the intramolecular dehydrogenative O-H/C-H coupling. The mechanism involves the copper catalyst reacting with a benzothiophene (B83047) derivative in the presence of a base to facilitate the cyclization. nih.gov In other systems, copper acetylides are key intermediates that attack iminium ions to build the benzofuran framework. nih.govacs.org

Palladium-Based Catalysis: Palladium catalysts are widely used in reactions such as the Sonogashira coupling between iodophenols and terminal alkynes, followed by intramolecular cyclization. acs.org The catalytic cycle involves the formation of palladium-alkynyl complexes. In other syntheses, palladium acetate (B1210297) is used to catalyze ring formation between coumarins and imidazo[1,2-a]pyridines, proceeding through a metal complex formed by oxidative addition. nih.govacs.org

Nickel-Based Catalysis: Nickel catalysts can provide the activation energy for intramolecular nucleophilic addition reactions. acs.org A proposed pathway involves the combination of a nickel salt with a ligand, followed by reduction and oxidative addition to generate a nickel intermediate. This intermediate then undergoes nucleophilic addition and transmetalation to furnish the benzofuran product. acs.org

Rhodium-Based Catalysis: Rhodium catalysts are employed in multicomponent syntheses and have been used for the transfer of vinylene between a vinyl carbonate and a salicylic (B10762653) acid derivative to form substituted benzofurans. acs.org

Reaction Pathway Analysis for Intramolecular Annulation

Intramolecular annulation is a common and crucial step in many benzofuran syntheses, where a pre-formed chain cyclizes to create the heterocyclic ring. The specific pathway of this annulation depends on the reaction type.

In palladium-catalyzed tandem reactions of 2-hydroxyarylacetonitriles with sodium sulfinates, a plausible mechanism involves desulfinative addition followed by an intramolecular annulation reaction to form the 2-arylbenzofuran. mdpi.com Similarly, copper-promoted domino reactions of 2-fluorophenylacetylene derivatives involve a hydration step followed by an intramolecular annulation to give the benzofuran product. mdpi.com

The FeCl₃-mediated synthesis of benzofurans from electron-rich α-aryl ketones provides a clear example of oxidative intramolecular annulation. researchgate.netacs.org A proposed mechanism for a related tandem reaction suggests that an initial Friedel-Crafts alkylation generates an α-aryl ketone intermediate. This intermediate then undergoes an intramolecular cyclization where the ketone's oxygen atom attacks the electron-rich aromatic ring. The FeCl₃ facilitates this step, acting as an oxidant to drive the C-O bond formation and subsequent aromatization to the stable benzofuran ring. researchgate.net

Structure Activity Relationship Sar Investigations of Benzofuran 3 Yl Acetate Frameworks

Systemic Modification of the Benzofuran (B130515) Core and its Substituents

The benzofuran nucleus is a critical determinant of the molecule's biological activity, and substitutions on this core can dramatically alter its potency and selectivity. rsc.org Research into various benzofuran derivatives has shown that the type and position of substituents on the benzene (B151609) and furan (B31954) portions of the scaffold are crucial.

For instance, the introduction of a methyl group at the C-3 position of the benzofuran ring has been shown to significantly increase the antiproliferative activity of certain derivatives. mdpi.com A comparative study demonstrated that methyl derivatives exhibited a notable enhancement in activity over their unsubstituted counterparts. mdpi.com Similarly, the placement of methoxy (B1213986) groups is critical; compounds with a methoxy group at the C-6 position are reported to be more active than those with the same group at the C-7 position. mdpi.comnih.gov The presence of a methoxy group at the C-6 position of the 2-aroylbenzo[b]furan skeleton was found to be essential for potent antiproliferative activity. nih.gov

Halogenation of the benzofuran ring also plays a significant role. mdpi.com The position of the halogen is a critical factor; for example, a bromine atom attached to a methyl group at the C-3 position resulted in a compound with remarkable cytotoxic activity against specific leukemia cell lines. mdpi.com It is often observed that attaching the halogen atom to an alkyl or acetyl chain, rather than directly to the benzofuran ring, can produce pronounced cytotoxic activity. mdpi.com Furthermore, SAR studies indicate that for antibacterial activity, the presence of halogens, nitro, or hydroxyl groups at positions C-4, C-5, or C-6 is essential. rsc.org

Interactive Table: Effect of Benzofuran Core Substitution on Biological Activity

| Compound Series | Position of Substituent | Substituent | Observed Impact on Activity | Reference |

|---|---|---|---|---|

| Aminobenzofurans | C-3 | Methyl | Significant increase in antiproliferative activity compared to H | mdpi.com |

| Aminobenzofurans | C-6 | Methoxy | Higher activity than C-7 methoxy substitution | mdpi.com |

| 2-Aroylbenzofurans | C-6 | Methoxy | Essential for potent antiproliferative activity; removal leads to inactive compounds | nih.gov |

| Halogenated Benzofurans | C-3 (on methyl group) | Bromine | Remarkable cytotoxic activity against leukemia cells | mdpi.com |

| General Benzofurans | C-4, C-5, C-6 | Halogens, Nitro, Hydroxyl | Considered essential for antibacterial activity | rsc.org |

Variational Analysis of the Acetate (B1210297) Ester Linkage and its Impact on Biological Activity

The ester group itself can be a site for modification to fine-tune activity. While direct SAR studies on varying the acetate in Benzofuran-3-yl 2-(m-tolyl)acetate are limited, research on related structures provides valuable insights. For example, the modification of a carboxylate group or the introduction of different ester functionalities can alter the electronic and steric properties of the entire molecule, influencing how it interacts with biological targets. nih.gov Studies on resveratrol, another phenolic compound, have shown that the degree of acetylation (mono-, di-, or tri-acetate) can have a differential impact on its antithrombotic activity, with diacetylated derivatives being more potent inhibitors of platelet-activating factor (PAF). researchgate.net This suggests that the ester moiety in the title compound is a key site for potential optimization.

Probing the Influence of the m-Tolyl Moiety and its Aromatic Substituents

The m-tolyl group, an integral part of Benzofuran-3-yl 2-(m-tolyl)acetate, plays a crucial role in defining the molecule's steric and electronic properties, which are key to its biological interactions. The position of the methyl group on the phenyl ring is critical for activity. In a study on a different class of heterocyclic modulators, replacing an ortho-tolyl group with a meta-tolyl group resulted in a moderate drop in potency, while a phenyl group caused a more significant decrease. nih.gov This highlights that the ortho position was the most favorable in that series, but it underscores the sensitivity of activity to the methyl group's location.

Mechanistic Insights into Biological Activity and Molecular Interactions

Enzyme Inhibition Mechanism Elucidation

Research has extensively documented the ability of various benzofuran-containing molecules to inhibit key enzymes implicated in pathological conditions. The following sections detail the inhibitory mechanisms against several important enzyme targets.

Phosphatidylinositol-3-kinase (PI3K) Inhibition

No specific data concerning the inhibition of Phosphatidylinositol-3-kinase (PI3K) by Benzofuran-3-yl 2-(m-tolyl)acetate has been identified. However, the benzofuran (B130515) scaffold is a key feature in several potent PI3K inhibitors.

A series of benzofuran-3-one indole (B1671886) derivatives has been identified as potent inhibitors of PI3K. nih.gov These compounds emerged from high-throughput screening and were optimized to yield inhibitors with significant activity against the p110α isoform (PI3K-α) and tunable selectivity against the mammalian target of rapamycin (B549165) (mTOR). The optimized inhibitors demonstrated single-digit nanomolar activity and confirmed their mechanism of action through the inhibition of phospho-Akt in PC-3 cells. nih.gov

Furthermore, molecular hybridization techniques have been used to develop novel benzofuran derivatives as dual inhibitors of PI3K and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov One particularly active compound from this research, designated as compound 8 , demonstrated very strong activity against PI3Kα, suggesting this inhibitory mechanism is a primary contributor to its anticancer effects. nih.gov

Table 1: PI3Kα Inhibitory Activity of Selected Benzofuran Derivatives

| Compound/Series | Target | Activity | Source |

|---|---|---|---|

| Benzofuran-3-one indole derivatives | PI3Kα | Single-digit nanomolar activity | nih.gov |

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

While specific inhibitory data for Benzofuran-3-yl 2-(m-tolyl)acetate against VEGFR-2 is not available, the benzofuran nucleus is integral to several classes of VEGFR-2 inhibitors.

The activity of benzofuran derivatives against VEGFR-2 has been documented, with some compounds showing high inhibitory activity. For instance, a compound designated as V exhibited an IC₅₀ value of 1.00 × 10⁻³ μM, while another, VI , had an IC₅₀ of 5.96 μM. nih.gov Additionally, new benzofuran-pyrazole compounds have been designed and synthesized with the aim of evaluating their recognition profiles at the VEGFR active binding-pocket. ekb.eg

In a separate study, 1,3,4-oxadiazole-naphthalene hybrids were designed as potential VEGFR-2 inhibitors. Two compounds from this series, 5 and 8 , showed significant inhibitory effects on VEGFR-2 in HepG2 cells, with concentrations of 610.4 and 583.7 pg/ml, respectively, compared to the control. These compounds also displayed low cytotoxicity against normal human liver epithelial cells. nih.gov

Table 2: VEGFR-2 Inhibitory Activity of Selected Benzofuran Derivatives

| Compound | IC₅₀ Value (µM) | Source |

|---|---|---|

| Compound V | 0.001 | nih.gov |

Lysine-Specific Demethylase 1 (LSD1) Inhibition

There is no specific information in the available literature regarding the inhibition of Lysine-Specific Demethylase 1 (LSD1) by Benzofuran-3-yl 2-(m-tolyl)acetate. However, the benzofuran scaffold has been utilized in the design of new LSD1 inhibitors. The design, synthesis, and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors have been noted in the context of developing new anticancer agents. researchgate.net

Chorismate Mutase Inhibition

Specific data on the inhibition of Chorismate Mutase (CM) by Benzofuran-3-yl 2-(m-tolyl)acetate could not be located. However, research into structurally related compounds has shown that the benzofuran moiety can be a key component of CM inhibitors.

A study focused on 3-(benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinone derivatives evaluated their potential as inhibitors of Mycobacterium tuberculosis Chorismate Mutase (MtbCM). nih.gov In silico docking studies predicted that these molecules would bind at the interface site of MtbCM, forming a strong hydrogen bond with the ILE67 residue of the B chain, alongside several hydrophobic interactions. nih.gov In vitro testing of these compounds at a concentration of 30 µM revealed significant inhibition of CM. acs.orgnih.gov

Table 3: In Vitro Chorismate Mutase Inhibition by Benzofuran-2-ylmethyl Derivatives at 30 µM

| Compound | % Inhibition (± Standard Deviation) | Source |

|---|---|---|

| 3i | 65.24 ± 0.98 | nih.gov |

| 3m | 64.90 ± 1.05 | nih.gov |

| 3h | 63.75 ± 1.09 | nih.gov |

| 3n | 63.75 ± 1.12 | nih.gov |

| 3k | 63.66 ± 2.07 | nih.gov |

| 3e | 61.28 ± 2.03 | nih.gov |

| 3g | 60.27 ± 3.22 | nih.gov |

| 3j | 60.09 ± 2.35 | nih.gov |

In addition to the triazinone series, other research has identified 2(Z)-2-benzylidene-6,7-dihydroxybenzofuran-3[2H]-ones as potent inhibitors of bacterial chorismate synthase, a related enzyme in the shikimate pathway. nih.gov

Monoamine Oxidase Inhibition

No data was found regarding the specific interaction between Benzofuran-3-yl 2-(m-tolyl)acetate and Monoamine Oxidase (MAO). Nevertheless, the benzofuran scaffold is present in multiple classes of MAO inhibitors.

One study investigated a series of twenty 3-coumaranone [benzofuran-3(2H)-one] derivatives for their ability to inhibit human MAO-A and MAO-B. nih.gov Another study on benzofuran–thiazolylhydrazone derivatives identified potent inhibitors for both isoforms of MAO. Compound 2l from this series was the most potent against MAO-B and showed a similar inhibitory profile to the reference drug clorgyline for MAO-A. acs.org Furthermore, a series of 5-methoxy benzofuran hybrids also yielded potent MAO inhibitors, with compound 3c showing low nanomolar inhibition for both MAO-A and MAO-B. researchgate.net

Table 4: MAO Inhibitory Activity (IC₅₀, µM) of Various Benzofuran Derivatives

| Compound Series | Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Source |

|---|---|---|---|---|

| Benzofuran–Thiazolylhydrazone | 2l | 0.08 ± 0.004 | 0.75 ± 0.03 | acs.org |

| 5-Methoxy Benzofuran Hybrid | 3a | 0.051 ± 0.002 | 0.048 ± 0.002 | researchgate.net |

| 5-Methoxy Benzofuran Hybrid | 3c | 0.038 ± 0.001 | 0.040 ± 0.001 | researchgate.net |

Receptor Binding and Modulation Mechanisms

Specific receptor binding and modulation mechanisms for Benzofuran-3-yl 2-(m-tolyl)acetate are not detailed in the reviewed scientific literature. However, the broader family of benzofuran derivatives has been shown to interact with several receptor types.

Epidermal Growth Factor Receptor (EGFR): Novel benzofuran–indole hybrids have been synthesized and identified as potent and selective EGFR inhibitors. One compound, 8aa , demonstrated selective anticancer activity against non-small-cell lung cancer (NSCLC) cell lines and was also effective against a double mutant EGFR (L858R/T790M) that frequently occurs in NSCLC. This compound was shown to potently block the EGFR signaling pathway. nih.gov

Prostaglandin E2 (PGE2) Receptors: Benzofuran and benzothiophene (B83047) derivatives have been developed as modulators of PGE2 receptors, specifically as EP2 and/or dual EP2/EP4 antagonists, which may be useful in treating neurodegenerative diseases and certain types of inflammation. google.com

Sirtuin 1 (SIRT1): While not a traditional membrane receptor, the NAD+-dependent deacetylase SIRT1 is another molecular target for benzofuran compounds. A series of benzofuran-3-yl(phenyl)methanones were identified as novel SIRT1 inhibitors. These inhibitors are predicted to bind in the C-pocket of SIRT1, where the nicotinamide (B372718) portion of NAD+ binds, thereby blocking the deacetylase activity of the enzyme. nih.gov

Interaction with Adrenergic Receptors

There is no specific information available in the reviewed literature detailing the interaction of Benzofuran-3-yl 2-(m-tolyl)acetate with adrenergic receptors. However, the benzofuran scaffold is a recognized pharmacophore that can interact with these receptors. For instance, some benzofuran derivatives have been investigated as α-adrenergic receptor antagonists researchgate.net. The nature and potency of this interaction are highly dependent on the specific substitution pattern on the benzofuran ring system. Without experimental data for Benzofuran-3-yl 2-(m-tolyl)acetate, any potential activity remains speculative.

Allosteric Modulation of Cannabinoid Receptor 1 (CB1)

The potential for Benzofuran-3-yl 2-(m-tolyl)acetate to act as an allosteric modulator of the Cannabinoid Receptor 1 (CB1) has not been specifically documented. The discovery of indole-2-carboxamides as CB1 allosteric modulators has led to the investigation of related heterocyclic structures, including benzofurans nih.govnih.govresearchgate.netdoi.org. Studies on analogous compounds have shown that replacing an indole ring with a benzofuran ring can influence binding affinity and cooperativity with orthosteric ligands nih.gov. These findings suggest that the benzofuran moiety can be accommodated within the allosteric binding site of the CB1 receptor, but the specific effects of the 3-yl 2-(m-tolyl)acetate substitution are unknown.

In Silico Approaches to Molecular Interactions

Binding Affinity Predictions and Computational Modeling

Specific binding affinity predictions or computational models for Benzofuran-3-yl 2-(m-tolyl)acetate are not available. Computational methods, such as Free Energy Perturbation (FEP) or Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA), are often used to estimate the binding affinity (e.g., Ki or IC50 values) of a ligand to its target receptor science.gov. These predictions are valuable in the early stages of drug discovery for prioritizing compounds for synthesis and experimental testing. The application of such models to Benzofuran-3-yl 2-(m-tolyl)acetate would require dedicated computational studies.

Advanced Research Trajectories and Broader Academic Implications

Rational Design and Lead Compound Optimization in Chemical Biology

The benzofuran (B130515) nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-tumor, antibacterial, antioxidant, and antiviral properties. rsc.orgscienceopen.com This inherent bioactivity makes benzofuran-containing compounds, such as Benzofuran-3-yl 2-(m-tolyl)acetate, attractive starting points for lead compound optimization in drug discovery. The process of rational design involves iterative modifications of a lead compound to enhance its potency, selectivity, and pharmacokinetic properties.

In the context of Benzofuran-3-yl 2-(m-tolyl)acetate, rational design strategies could involve:

Structure-Activity Relationship (SAR) Studies: Systematically altering the substituents on both the benzofuran ring and the acetate (B1210297) moiety to understand their impact on biological activity. For instance, modifying the position and nature of the tolyl group or introducing different functional groups on the benzofuran core can lead to the discovery of more potent analogs. researchgate.net

Bioisosteric Replacement: Replacing specific functional groups with others that have similar physical or chemical properties to improve the compound's profile.

Computational Modeling: Utilizing molecular docking and other computational tools to predict the binding interactions of Benzofuran-3-yl 2-(m-tolyl)acetate derivatives with specific biological targets. researchgate.netchemcomp.com This can guide the synthesis of compounds with higher predicted affinity and selectivity.

The ultimate goal of these optimization efforts is to develop novel therapeutic agents with improved efficacy and reduced side effects. The versatility of the benzofuran scaffold provides a rich chemical space for exploration in this regard. rsc.org

Table 1: Key Considerations in Rational Drug Design of Benzofuran Derivatives

| Design Strategy | Objective | Example Application for Benzofuran-3-yl 2-(m-tolyl)acetate |

| Structure-Activity Relationship (SAR) | Identify key functional groups for biological activity. | Modify the tolyl group's substitution pattern (ortho, meta, para) to assess impact on target binding. |

| Lead Optimization | Enhance potency, selectivity, and ADME properties. | Introduce polar groups to improve solubility or metabolically stable groups to increase half-life. |

| Mimicking Natural Ligands | Design compounds that mimic the binding of natural substrates. | If the target is an enzyme, design a derivative that mimics the transition state of the catalyzed reaction. |

Development of Chemical Probes for Biological System Interrogation

Chemical probes are small molecules used to study and manipulate biological systems. nih.govfebs.org They are essential tools for understanding protein function, validating drug targets, and elucidating complex cellular pathways. febs.org Benzofuran derivatives, due to their often-fluorescent nature and biological activity, are excellent candidates for the development of chemical probes. acs.orgscispace.commdpi.com

A chemical probe based on the Benzofuran-3-yl 2-(m-tolyl)acetate scaffold could be designed to:

Visualize Biological Targets: By incorporating a fluorophore into the molecule, it can be used to visualize the localization and dynamics of its target protein within a cell.

Identify Protein-Protein Interactions: Photo-activatable cross-linking groups, such as diazirines, can be attached to the benzofuran core. nih.gov Upon photo-irradiation, these groups form covalent bonds with nearby interacting proteins, allowing for their identification.

Activity-Based Protein Profiling (ABPP): An activity-based probe contains a reactive group ("warhead") that covalently modifies the active site of a specific enzyme. nih.gov This allows for the direct measurement of enzyme activity in complex biological samples.

The development of such probes would provide invaluable insights into the biological roles of the targets of Benzofuran-3-yl 2-(m-tolyl)acetate and related compounds.

Green Chemistry and Sustainable Synthetic Methodologies for Benzofuran-3-yl Acetates

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. royalsocietypublishing.org The synthesis of benzofuran derivatives has traditionally involved methods that may not align with these principles. scielo.org.mx Therefore, a significant area of research is the development of more sustainable synthetic routes to benzofuran-3-yl acetates.

Key strategies in green chemistry applicable to the synthesis of these compounds include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or deep eutectic solvents. acs.org

Catalysis: Employing catalysts to improve reaction efficiency, reduce waste, and enable reactions to occur under milder conditions. acs.orgnih.gov Transition metal catalysts (e.g., palladium, copper, nickel) have shown great promise in the synthesis of benzofurans. acs.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources. scielo.org.mx

Recent advancements have seen the development of one-pot syntheses and domino reactions that streamline the production of benzofuran derivatives, minimizing purification steps and waste generation. nih.gov An improved and greener method for synthesizing substituted 2-benzylidene-1-benzofuran-3-ones, for example, has been developed using a grinding methodology in a DMF-water mixture. nih.gov

Integration of Theoretical and Experimental Approaches in Benzofuran Research

The synergy between theoretical calculations and experimental work is a powerful paradigm in modern chemical research. researchgate.net For complex molecules like Benzofuran-3-yl 2-(m-tolyl)acetate, computational chemistry provides invaluable insights that can guide and interpret experimental findings.

Theoretical approaches, such as Density Functional Theory (DFT), can be used to:

Predict Molecular Properties: Calculate geometric parameters, vibrational frequencies (FT-IR and Raman spectra), and NMR chemical shifts, which can be compared with experimental data for structural confirmation. researchgate.net

Elucidate Reaction Mechanisms: Model the transition states and intermediates of synthetic reactions to understand how they proceed and to predict the regioselectivity of certain transformations. acs.org

Analyze Electronic Structure: Investigate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand the molecule's reactivity and electronic properties. researchgate.net

Simulate Biological Interactions: Perform molecular docking and molecular dynamics simulations to predict how a molecule will bind to a biological target. researchgate.net

By combining these computational predictions with experimental validation, researchers can accelerate the discovery and development of new benzofuran derivatives with desired properties. This integrated approach has been successfully applied to study the molecular structure and properties of related benzofuran acetic acid derivatives. researchgate.net

Exploration of Novel Reaction Pathways for Complex Benzofuran Derivatives

The development of novel synthetic methodologies is crucial for accessing complex and diverse molecular architectures. rsc.org In the field of benzofuran chemistry, there is a continuous effort to discover new reaction pathways that allow for the efficient construction of highly functionalized derivatives.

Some emerging areas of exploration include:

C-H Activation/Functionalization: Directly converting C-H bonds into new chemical bonds, which offers a more atom-economical and efficient way to synthesize complex molecules.

Domino and Cascade Reactions: Designing multi-step reactions that occur in a single pot, which can significantly shorten synthetic sequences and reduce waste. rsc.orgscienceopen.com

Photoredox Catalysis: Using visible light to initiate chemical transformations, often under mild and environmentally friendly conditions. nih.gov

Electrosynthesis: Employing electricity to drive chemical reactions, which can provide unique reactivity and selectivity. acs.org

These innovative synthetic strategies open up new avenues for creating libraries of complex benzofuran derivatives, including analogs of Benzofuran-3-yl 2-(m-tolyl)acetate, for biological screening and materials science applications. For instance, recent research has demonstrated the synthesis of benzofuran derivatives through multi-step processes involving Sonogashira coupling, iodocyclization, Suzuki-Miyaura coupling, and Knoevenagel condensation. researchgate.netacs.org

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing Benzofuran-3-yl 2-(m-tolyl)acetate, and how can reaction conditions be optimized?

- Methodological Answer : A multi-step synthesis can be adapted from analogous benzofuran-acetate derivatives. For example, benzofuran-3-yl acetic acid intermediates (e.g., ethyl 2-(benzofuran-3-yl)acetate, CAS 82156-58-9) can be synthesized via Friedel-Crafts acylation or esterification using ClCHCOCl and AlCl . Subsequent coupling with m-tolyl groups may employ NaH/THF for nucleophilic substitution or Mitsunobu reactions. Reaction optimization should include monitoring by TLC, GC-MS, or H NMR to track intermediates. Purity can be enhanced via column chromatography (e.g., silica gel, hexane/EtOAc gradients) .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of Benzofuran-3-yl 2-(m-tolyl)acetate?

- Methodological Answer :

- H NMR : Expect signals for the benzofuran aromatic protons (δ 6.8–7.8 ppm), acetate methylene (δ 3.5–4.0 ppm), and m-tolyl methyl (δ 2.3–2.5 ppm). Coupling patterns in the aromatic region distinguish substitution positions.

- IR : Ester carbonyl (C=O) stretch near 1730–1750 cm and benzofuran C-O-C vibrations at ~1250 cm.

- MS : Molecular ion peak at m/z ~280 (CHO) with fragmentation patterns matching cleavage at the ester bond.

Cross-validation with high-resolution mass spectrometry (HRMS) is critical .

Q. What crystallization strategies are effective for obtaining single crystals of benzofuran derivatives for X-ray diffraction?

- Methodological Answer : Slow evaporation of polar aprotic solvents (e.g., DMSO, DMF) or mixed solvent systems (e.g., CHCl/hexane) promotes crystal growth. Use SHELX-97 for structure refinement, leveraging its robustness in handling small-molecule crystallography. ORTEP-3 (with GUI) aids in visualizing thermal ellipsoids and validating bond angles/distances .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in experimental data (e.g., unexpected regioselectivity in synthesis)?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model reaction pathways to identify kinetic vs. thermodynamic products. For example, if acylation of benzofuran yields unexpected regiochemistry, transition state analysis can reveal steric/electronic barriers. Compare computed NMR chemical shifts (via GIAO method) with experimental data to validate intermediates .

Q. What strategies are recommended for analyzing the metabolic stability of Benzofuran-3-yl 2-(m-tolyl)acetate in biological systems?

- Methodological Answer :

- In vitro assays : Incubate with liver microsomes (human/rat) and monitor ester hydrolysis via LC-MS/MS. Use internal standards (e.g., deuterated analogs) for quantification .

- Metabolite identification : High-resolution LC-QTOF-MS in positive/negative ion modes detects phase I/II metabolites. Fragmentation trees (MS/MS) help elucidate structures of oxidized or conjugated products.

Q. How can structure-activity relationships (SAR) be explored for benzofuran-acetate derivatives in anti-inflammatory or cytotoxic studies?

- Methodological Answer :

- Bioassay design : Test derivatives with varied substituents (e.g., halogenated m-tolyl groups) in COX-2 inhibition or NF-κB luciferase reporter assays.

- Data analysis : Use multivariate regression (e.g., PLS) to correlate electronic (Hammett σ), steric (Taft E), and lipophilic (logP) parameters with IC values. Molecular docking (AutoDock Vina) into protein targets (e.g., COX-2 PDB 5KIR) identifies key binding interactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental LogP values for this compound?

- Methodological Answer :

- Experimental LogP : Determine via shake-flask method (octanol/water partitioning) with HPLC quantification.

- Theoretical vs. Experimental : If deviations exceed ±0.5 units, re-evaluate computational parameters (e.g., atomic charges in ClogP). Consider protonation states or solvent effects (e.g., ion-pairing in aqueous phase) .

Safety and Handling

Q. What PPE and engineering controls are essential for handling Benzofuran-3-yl 2-(m-tolyl)acetate in the laboratory?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.